molecular formula C10H10ClNO B1596779 2-(4-Chlorophenoxy)-2-methylpropanenitrile CAS No. 24889-11-0

2-(4-Chlorophenoxy)-2-methylpropanenitrile

Cat. No. B1596779
CAS RN: 24889-11-0
M. Wt: 195.64 g/mol
InChI Key: JENFRDUXBGWJGH-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenoxy)-2-methylpropanenitrile” is a chemical compound that is also known as Clofibric acid . It is used in laboratory chemicals . It is an aromatic ether and a member of monochlorobenzenes and a monocarboxylic acid .


Synthesis Analysis

The synthesis of this compound involves keeping the (4-chlorophenoxy)methyl group at C-2 constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized to identify the optimal spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole .


Chemical Reactions Analysis

The compound has been used in the production of controlled-release systems, which may help to minimize the side effects that often accompany the conventional application of pesticides . It has also been used in the study of enantioselective stable isotope analysis (ESIA) of polar herbicides .

Scientific Research Applications

2. Agrochemical and Fungicidal Activity

  • Application Summary : Chlorophenyl compounds have been researched for their fungicidal activity.
  • Methods of Application : The specific methods of application in this field would depend on the specific fungicidal activity of the compound and the target organisms.
  • Results or Outcomes : The outcomes of such research could lead to the development of new fungicides.

3. Use in Organic Synthesis

  • Application Summary : “2-(4-chlorophenoxy)ethylamine” is a compound that can be used in organic synthesis .
  • Methods of Application : The specific methods of application would depend on the reaction being carried out .
  • Results or Outcomes : The outcomes of such research could lead to the development of new synthetic routes .

4. Use as a Herbicide

  • Application Summary : “2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na)” is a phenoxy carboxylic acid selective hormone herbicide that is widely used in crop fields .
  • Methods of Application : The herbicide is applied to the fields to control broadleaf weeds .
  • Results or Outcomes : The use of this herbicide can lead to significant reductions in weed populations, thereby improving crop yields .

5. Use in Water Treatment

  • Application Summary : Amino functionalized zirconium-based MOFs have been explored as a novel adsorbent for the fast removal of “2-methyl-4-chlorophenoxy acetic acid (MCPA)” in aqueous solution .
  • Methods of Application : The adsorbent is added to the water, and the MCPA is adsorbed onto the surface of the MOF .
  • Results or Outcomes : The use of this adsorbent can lead to significant reductions in MCPA concentrations in water .

6. Use in Toxicity Evaluation

  • Application Summary : The compound “2-methyl-4-chlorophenoxy acetic acid” has been evaluated for its toxicity on non-target aquatic macrophyte Hydrilla verticillata .
  • Methods of Application : The study was designed to detect the impacts of this compound on Hydrilla verticillata using morpho-anatomical and physiological biomarkers .
  • Results or Outcomes : The study found that even lower concentrations of the compound cause significant impacts to the non-target aquatic plants in agricultural landscapes .

Safety And Hazards

The compound may cause skin, eye, and respiratory tract irritation . It is harmful if swallowed and precautions should be taken to avoid ingestion and inhalation .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENFRDUXBGWJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381781
Record name 2-(4-chlorophenoxy)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-2-methylpropanenitrile

CAS RN

24889-11-0
Record name 2-(4-chlorophenoxy)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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